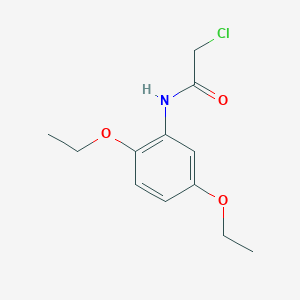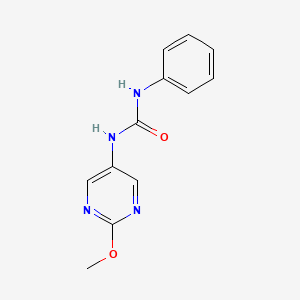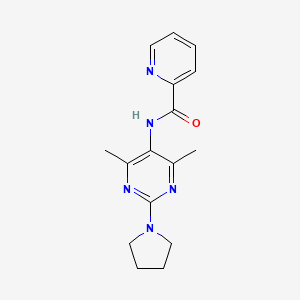
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide” is a complex organic compound that contains a pyrrolidine ring and a pyrimidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The pyrimidine ring can be synthesized using organolithium reagents .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The pyrimidine ring is a common heterocyclic compound found in many natural products as well as synthetic drugs .Chemical Reactions Analysis
The reactions involving such compounds can be quite complex and depend on the specific substituents present in the molecule. For example, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure. For example, the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Aplicaciones Científicas De Investigación
Anticancer Applications
Pyrimidine derivatives, including N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, have been extensively studied for their anticancer properties. They are known to interfere with various cellular processes such as DNA replication and cell division, making them potent candidates for cancer treatment. For instance, they can act as inhibitors of tyrosine kinases, which are often overactive in cancer cells .
Antimicrobial and Antifungal Activities
These compounds exhibit significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungal agents. Their mechanism of action typically involves the inhibition of essential enzymes or interference with DNA synthesis in the target pathogens .
Cardiovascular Therapeutics
Pyrimidine derivatives are also explored for their cardiovascular benefits. They can function as vasodilators or antihypertensive agents by affecting calcium channels or other molecular targets involved in blood pressure regulation .
Neuroprotective Effects
Research has indicated that pyrimidine derivatives can have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. They may promote vascular relaxation in ocular arteries and offer protection to retinal ganglion cells, which is crucial for maintaining vision .
Antidiabetic Properties
These compounds have been investigated for their potential role in managing diabetes. They can act as DPP-IV inhibitors, which help in modulating blood glucose levels. This application is particularly promising for the development of new antidiabetic medications .
Material Science Applications
In material science, N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide can be used as a precursor for the synthesis of nanoplatelets, which are utilized in the manufacturing of anode materials for lithium-ion batteries. This application demonstrates the versatility of the compound beyond pharmaceutical uses .
Mecanismo De Acción
Target of Action
Similar compounds with a pyrrolidine ring have been reported to interact with a variety of targets, including the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a similar structure have been reported to inhibit a wide range of enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been reported to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Action Environment
The spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-7-3-4-8-17-13)12(2)19-16(18-11)21-9-5-6-10-21/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQCPOSGCZMISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2881188.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)

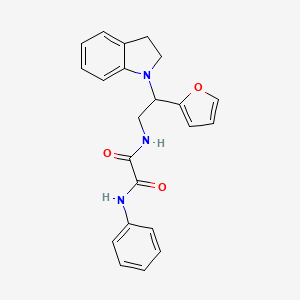
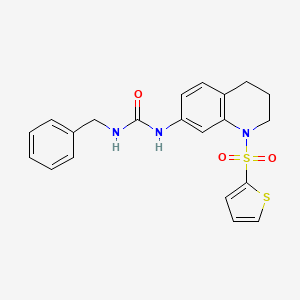
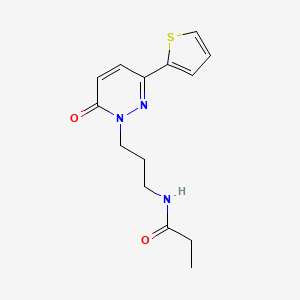
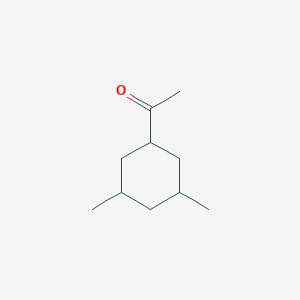

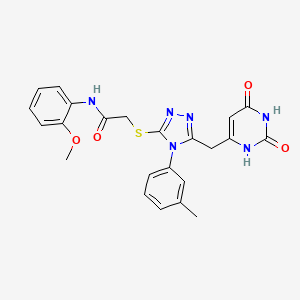
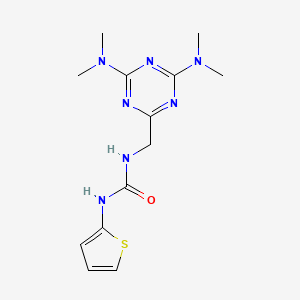
![1-[(2-chloro-6-fluorobenzyl)thio]-N-isopropyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2881205.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2881206.png)
